3-Bromo-3-methyl-1-(4-methylbenzyl)azetidine
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Overview
Description
3-Bromo-3-methyl-1-(4-methylbenzyl)azetidine is a synthetic compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their strained ring structure, making them highly reactive and valuable intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-3-methyl-1-(4-methylbenzyl)azetidine typically involves the thermal isomerization of aziridines. One common method includes the thermal isomerization of aziridine in acetonitrile, which leads to the formation of the desired azetidine compound . The reaction conditions often involve heating the aziridine precursor in the presence of a suitable solvent, such as acetonitrile, to facilitate the isomerization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar thermal isomerization techniques. The scalability of the reaction and the availability of starting materials make this method suitable for industrial applications. Additionally, advancements in catalytic processes and optimization of reaction conditions can further enhance the efficiency and yield of the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-3-methyl-1-(4-methylbenzyl)azetidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of different functionalized azetidines.
Ring-Opening Reactions: Due to the strained ring structure, azetidines are prone to ring-opening reactions, which can be induced by nucleophiles or under acidic conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Acidic Conditions: Ring-opening reactions can be facilitated by the presence of acids, such as hydrochloric acid or sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-azetidines, while ring-opening reactions can produce linear amine derivatives.
Scientific Research Applications
3-Bromo-3-methyl-1-(4-methylbenzyl)azetidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Bromo-3-methyl-1-(4-methylbenzyl)azetidine involves its reactivity towards nucleophiles and its ability to undergo ring-opening reactions. The strained ring structure of azetidines makes them highly reactive, allowing them to participate in various chemical transformations. The presence of the bromine atom further enhances the compound’s reactivity, enabling it to act as a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylbenzyl)-3-bromo-3-methylazetidine: Similar in structure but may differ in reactivity and applications.
3-Bromo-3-ethylazetidine: Another azetidine derivative with different alkyl substituents.
Uniqueness
3-Bromo-3-methyl-1
Properties
Molecular Formula |
C12H16BrN |
---|---|
Molecular Weight |
254.17 g/mol |
IUPAC Name |
3-bromo-3-methyl-1-[(4-methylphenyl)methyl]azetidine |
InChI |
InChI=1S/C12H16BrN/c1-10-3-5-11(6-4-10)7-14-8-12(2,13)9-14/h3-6H,7-9H2,1-2H3 |
InChI Key |
RTSDFQHBYZMVSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CC(C2)(C)Br |
Origin of Product |
United States |
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